molecular formula C10H9N3O4 B1397828 Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate CAS No. 1058740-88-7

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate

Cat. No.: B1397828
CAS No.: 1058740-88-7
M. Wt: 235.2 g/mol
InChI Key: ZGTKFHNSAMTKIO-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is a chemical compound . It is used in organic synthesis . The IUPAC name for this compound is methyl 1-methyl-1H-indazole-3-carboxylate .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide . There are also various synthetic approaches to 1H- and 2H-indazoles published in the last five years. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is soluble in water . The molecular weight of the compound is 221.17 .

Scientific Research Applications

Synthesis and Transformations

  • The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved the N-methylation of 5-nitro-1H-indazole, showcasing the compound's role in creating complex heterocyclic structures. This process included several steps such as reduction, condensation, and oxidation to achieve the desired product, indicating its versatility in synthetic organic chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).

Chemical Properties and Reactions

  • A study on the solvent/ligand-controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole revealed the influence of different solvents and ligands on the arylation position, showcasing the compound's chemical reactivity and potential for creating structurally diverse molecules (Boujdi et al., 2022).

Structural Analysis

  • The crystal and molecular structure analysis of biologically active nitroindazoles, including derivatives similar to Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate, provided insights into the structural aspects that influence their biological activity. This research highlights the importance of understanding the molecular framework for developing pharmacologically relevant compounds (Cabildo et al., 2011).

Applications in Antitumor Activities

  • The synthesis and evaluation of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, derived from a similar synthetic pathway as this compound, demonstrated potential antitumor activities. This illustrates the compound's role in medicinal chemistry and drug discovery efforts focused on cancer treatment (De-qing, 2011).

Safety and Hazards

“Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory responses . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and metabolic flux, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to altered biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, indazole derivatives have been shown to have a threshold effect, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indazole derivatives may be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-methyl-6-nitroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-12-8-5-6(13(15)16)3-4-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTKFHNSAMTKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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